molecular formula C21H32N4O4S B12558754 N-(Methanesulfonyl)-D-phenylalanyl-N-[(piperidin-4-yl)methyl]-L-prolinamide CAS No. 185252-31-7

N-(Methanesulfonyl)-D-phenylalanyl-N-[(piperidin-4-yl)methyl]-L-prolinamide

Cat. No.: B12558754
CAS No.: 185252-31-7
M. Wt: 436.6 g/mol
InChI Key: MRXZQMNDJZQQGN-MOPGFXCFSA-N
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Description

N-(Methanesulfonyl)-D-phenylalanyl-N-[(piperidin-4-yl)methyl]-L-prolinamide is a synthetic compound that incorporates a piperidine moiety, a phenylalanine derivative, and a proline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Methanesulfonyl)-D-phenylalanyl-N-[(piperidin-4-yl)methyl]-L-prolinamide typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. One common synthetic route involves the following steps:

    Protection of Amino Groups: The amino groups of D-phenylalanine and L-proline are protected using suitable protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).

    Coupling Reaction: The protected D-phenylalanine is coupled with N-(piperidin-4-yl)methylamine using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Deprotection: The protecting groups are removed under acidic or basic conditions to yield the free amine.

    Sulfonylation: The free amine is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.

    Final Coupling: The resulting intermediate is coupled with L-proline under similar coupling conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This includes the use of automated synthesizers, high-throughput screening for reaction conditions, and large-scale purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(Methanesulfonyl)-D-phenylalanyl-N-[(piperidin-4-yl)methyl]-L-prolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-(Methanesulfonyl)-D-phenylalanyl-N-[(piperidin-4-yl)methyl]-L-prolinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Methanesulfonyl)-D-phenylalanyl-N-[(piperidin-4-yl)methyl]-L-prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(Piperidin-4-yl)benzamide: A compound with a similar piperidine moiety but different functional groups.

    N-(Methanesulfonyl)-L-phenylalanyl-N-[(piperidin-4-yl)methyl]-L-prolinamide: A stereoisomer with L-phenylalanine instead of D-phenylalanine.

    N-(Methanesulfonyl)-D-phenylalanyl-N-[(piperidin-4-yl)methyl]-glycinamide: A derivative with glycine instead of proline.

Uniqueness

N-(Methanesulfonyl)-D-phenylalanyl-N-[(piperidin-4-yl)methyl]-L-prolinamide is unique due to its specific combination of functional groups and stereochemistry, which can result in distinct biological activities and chemical properties compared to similar compounds.

Properties

CAS No.

185252-31-7

Molecular Formula

C21H32N4O4S

Molecular Weight

436.6 g/mol

IUPAC Name

(2S)-1-[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]-N-(piperidin-4-ylmethyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C21H32N4O4S/c1-30(28,29)24-18(14-16-6-3-2-4-7-16)21(27)25-13-5-8-19(25)20(26)23-15-17-9-11-22-12-10-17/h2-4,6-7,17-19,22,24H,5,8-15H2,1H3,(H,23,26)/t18-,19+/m1/s1

InChI Key

MRXZQMNDJZQQGN-MOPGFXCFSA-N

Isomeric SMILES

CS(=O)(=O)N[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)NCC3CCNCC3

Canonical SMILES

CS(=O)(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NCC3CCNCC3

Origin of Product

United States

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